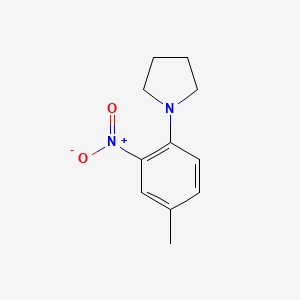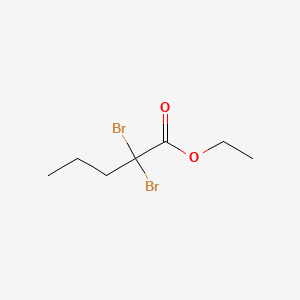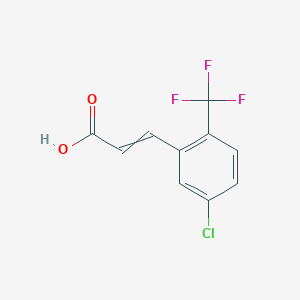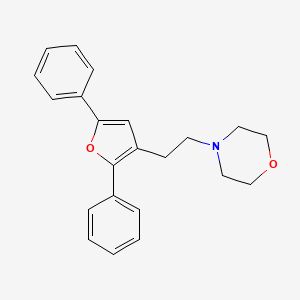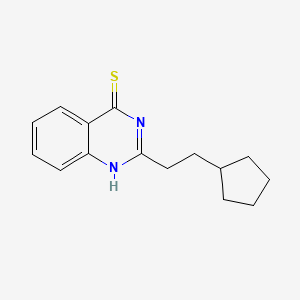![molecular formula C9H15NO B13797004 Bicyclo[4.2.0]octane-7-carboxamide CAS No. 90693-50-8](/img/structure/B13797004.png)
Bicyclo[4.2.0]octane-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]octane-7-carboxamide is a chemical compound with the molecular formula C9H15NO It is a bicyclic structure that includes a cyclobutane ring fused to a cyclohexane ring, with a carboxamide group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octane-7-carboxamide can be synthesized through several methods. One common approach involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift to form the bicyclic structure . Another method involves the use of a rhodium (I) complex to catalyze the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octane-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure and carboxamide group make it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Bicyclo[4.2.0]octane-7-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for the development of new bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research into this compound derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octane-7-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Bicyclo[4.2.0]octane-7-carboxamide can be compared to other bicyclic compounds, such as bicyclo[3.2.0]heptane and bicyclo[4.2.0]octa-1,5,7-triene. These compounds share similar structural features but differ in their ring sizes and functional groups.
Properties
CAS No. |
90693-50-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
bicyclo[4.2.0]octane-7-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H2,10,11) |
InChI Key |
XZJFFSKANAKVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


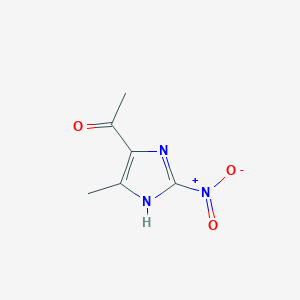

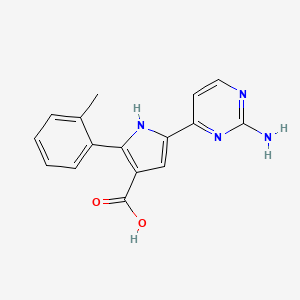
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
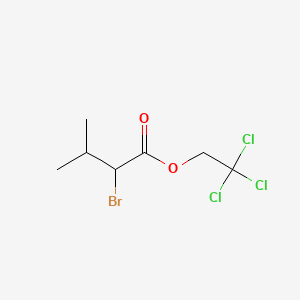
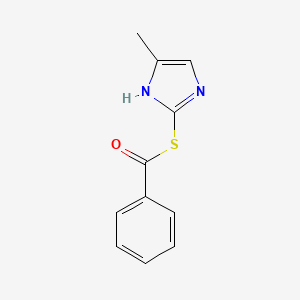
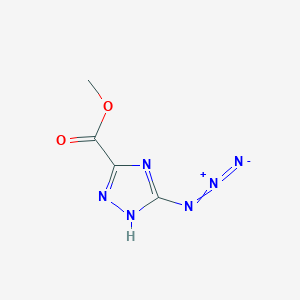
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)

